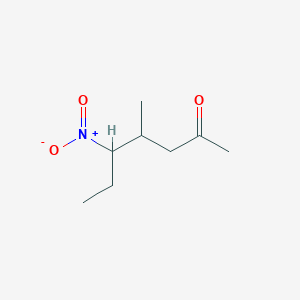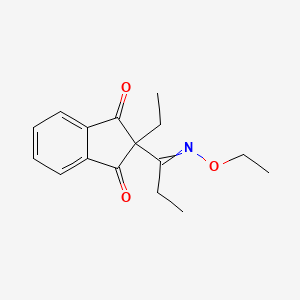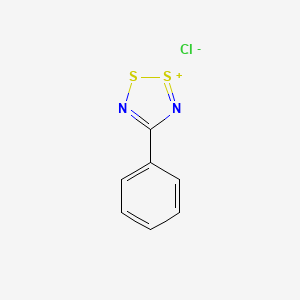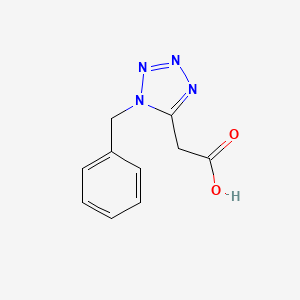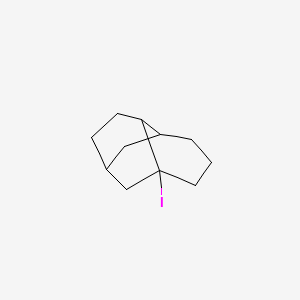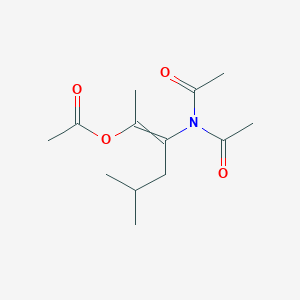
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is an organic compound characterized by its unique structure, which includes an acetate group, a diacetylamino group, and a methylhexenyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate typically involves the reaction of 3-amino-5-methylhex-2-en-2-ol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{3-amino-5-methylhex-2-en-2-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as acidic or basic catalysts, can also enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes involved in various biological functions.
類似化合物との比較
Similar Compounds
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl propionate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl butyrate
- 3-(Diacetylamino)-5-methylhex-2-en-2-yl valerate
Uniqueness
3-(Diacetylamino)-5-methylhex-2-en-2-yl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its acetate group, in particular, influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
63199-88-2 |
|---|---|
分子式 |
C13H21NO4 |
分子量 |
255.31 g/mol |
IUPAC名 |
[3-(diacetylamino)-5-methylhex-2-en-2-yl] acetate |
InChI |
InChI=1S/C13H21NO4/c1-8(2)7-13(9(3)18-12(6)17)14(10(4)15)11(5)16/h8H,7H2,1-6H3 |
InChIキー |
ANAFNFZOWCXSOF-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(=C(C)OC(=O)C)N(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


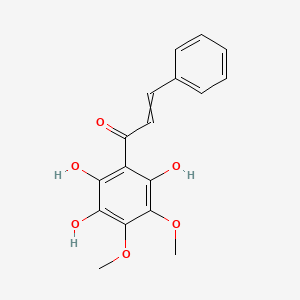
![N-[(Furan-2-yl)methyl]-N-methylhydrazinecarboxamide](/img/structure/B14498437.png)
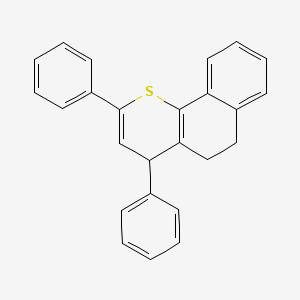
![1,2,3,4,5-Pentachloro-6-[(3,4,4-trichlorobut-3-en-1-yn-1-yl)sulfanyl]benzene](/img/structure/B14498452.png)
![S-[4-(Hexyloxy)phenyl] 4-butylbenzene-1-carbothioate](/img/structure/B14498460.png)
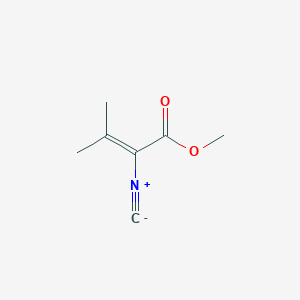
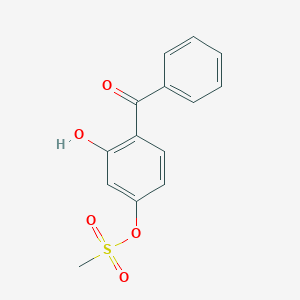
![Benzoic acid;tricyclo[5.2.1.02,6]dec-1-en-3-ol](/img/structure/B14498480.png)
